molecular formula C14H30 B157292 Tetradecane CAS No. 629-59-4

Tetradecane

Cat. No.: B157292
CAS No.: 629-59-4
M. Wt: 198.39 g/mol
InChI Key: BGHCVCJVXZWKCC-UHFFFAOYSA-N
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Description

Tetradecane is an alkane hydrocarbon with the chemical formula C₁₄H₃₀ . It is a colorless liquid at room temperature and has a gasoline-like odor. This compound is part of the paraffin series and is composed of a straight chain of fourteen carbon atoms. It is commonly found in petroleum and is used in various industrial applications due to its chemical stability and non-polar nature .

Biochemical Analysis

Biochemical Properties

Tetradecane interacts with various biomolecules, playing a significant role in biochemical reactions. For instance, it has been found to elicit strong responses in certain insects, indicating its role in olfactory recognition . This suggests that this compound may interact with olfactory receptors, proteins, and other enzymes involved in the olfaction process .

Cellular Effects

The effects of this compound on cellular processes are not fully understood. Its presence in various organisms suggests it may influence cell function. For instance, it may impact cell signaling pathways involved in olfaction, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action is likely multifaceted, involving interactions with various biomolecules. For instance, it may bind to olfactory receptors, influencing their activation or inhibition . This could lead to changes in gene expression related to olfaction .

Dosage Effects in Animal Models

Given its role in olfaction, it is plausible that varying concentrations could have different impacts on olfactory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecane can be synthesized through the hydrogenation of tetradecene, which involves the addition of hydrogen to the double bonds of tetradecene in the presence of a catalyst such as palladium or platinum. The reaction is typically carried out under high pressure and temperature conditions.

Industrial Production Methods: Industrially, this compound is often obtained from the fractional distillation of crude oil. It is separated from other hydrocarbons based on its boiling point, which ranges from 253 to 257°C . Another method involves the Fischer-Tropsch process, where synthesis gas (a mixture of carbon monoxide and hydrogen) is converted into liquid hydrocarbons, including this compound, using a cobalt or iron catalyst.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. This is typically achieved using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced further under specific conditions to form smaller alkanes.

    Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light or a halogen carrier.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Chlorine or bromine in the presence of ultraviolet light or a halogen carrier.

Major Products Formed:

    Oxidation: Tetradecanol, tetradecanal, and tetradecanoic acid.

    Reduction: Smaller alkanes such as decane and hexane.

    Substitution: Chlorothis compound and bromothis compound.

Scientific Research Applications

Tetradecane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tridecane (C₁₃H₂₈)
  • Pentadecane (C₁₅H₃₂)

Comparison:

This compound’s uniqueness lies in its balance of physical properties, making it versatile for various applications while maintaining chemical stability.

Properties

IUPAC Name

tetradecane
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InChI

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3
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InChI Key

BGHCVCJVXZWKCC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC
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Molecular Formula

C14H30
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DSSTOX Substance ID

DTXSID1027267, DTXSID101022622
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Molecular Weight

198.39 g/mol
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Physical Description

N-tetradecane is a colorless liquid. Must be preheated before ignition can occur. (NTP, 1992), Liquid, Colorless liquid; [CAMEO]
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Boiling Point

488.7 °F at 760 mmHg (NTP, 1992), 253.57 °C
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Flash Point

212 °F (NTP, 1992), 212 °F (100 °C) - closed cup
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Solubility

In water, 3.3X10-4 mg/L at 25 °C, Very soluble in ether; soluble in carbon tetrachloride, Soluble in alcohol
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Density

0.7628 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7628 g/cu cm at 25 °C
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Vapor Density

6.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.83 (Air = 1)
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Vapor Pressure

1 mmHg at 169.5 °F (NTP, 1992), 0.01 [mmHg], Weight/volume conversion: 8.11 mg/cu m = approx 1 ppm; VP: 1 mm Hg at 76.4 °C, 0.015 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

629-59-4, 74664-93-0, 90622-46-1
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Melting Point

42.6 °F (NTP, 1992), 5.87 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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